molecular formula C13H12F3N3O3 B5523158 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole

Cat. No.: B5523158
M. Wt: 315.25 g/mol
InChI Key: JWZMZNSXIROASA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the trifluoromethyl-phenoxymethyl group: This step may involve the reaction of the nitro-pyrazole intermediate with a trifluoromethyl-phenoxymethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl-phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, base (e.g., potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and trifluoromethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl-phenoxymethyl group.

    4-Nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole: Lacks the dimethyl groups.

    3,5-Dimethyl-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The unique combination of the nitro, trifluoromethyl, and phenoxymethyl groups in 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZMZNSXIROASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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